![molecular formula C15H22O3 B13770258 2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane CAS No. 5459-92-7](/img/structure/B13770258.png)
2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a dioxane ring substituted with a methoxyphenylmethyl group and three methyl groups, making it a subject of interest in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of 4-methoxybenzyl alcohol with 4,4,6-trimethyl-1,3-dioxane-2-one under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the dioxane-2-one, followed by the elimination of water to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.
Reduction: The dioxane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: 4-hydroxybenzyl derivative.
Reduction: 4,4,6-trimethyl-1,3-dioxane-2,5-diol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The dioxane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
- 4-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane
- 2-[(4-Chlorophenyl)methyl]-4,4,6-trimethyl-1,3-dioxane
- 2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane-2-one
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
5459-92-7 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O3/c1-11-10-15(2,3)18-14(17-11)9-12-5-7-13(16-4)8-6-12/h5-8,11,14H,9-10H2,1-4H3 |
Clave InChI |
BMQOJWXNMVNFJO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC(O1)CC2=CC=C(C=C2)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


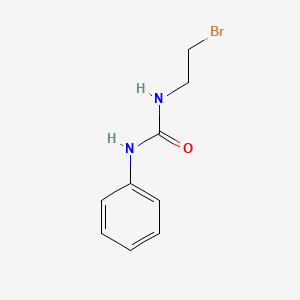
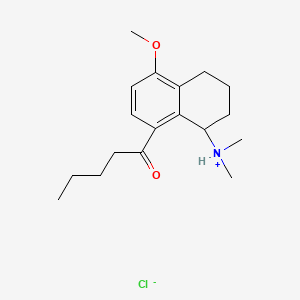

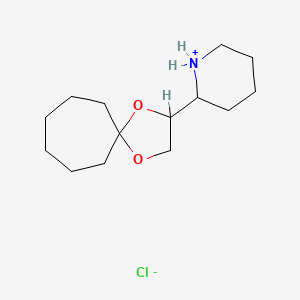

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
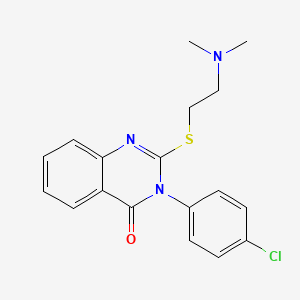
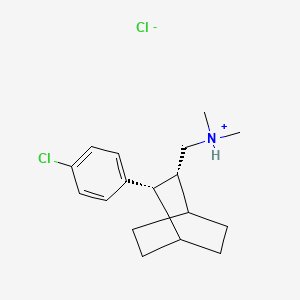
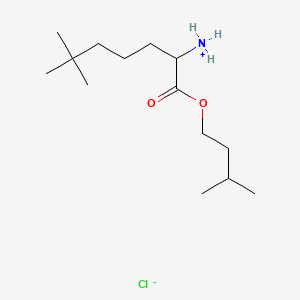

![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
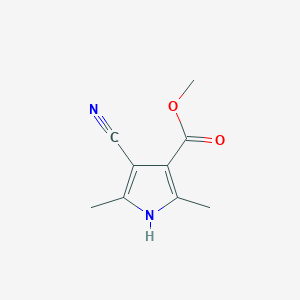
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
